BenchChemオンラインストアへようこそ!

3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Kinase selectivity Structure-Activity Relationship Anti-inflammatory

3-Amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1105190-99-5) is a synthetic small molecule belonging to the pyrazolo[3,4-b]pyridin-6-one class, a privileged scaffold in medicinal chemistry for kinase inhibition and anticancer applications. Its structure features a 4-(2-thienyl) substituent, a 3-amino group, and an N1-methyl group.

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
CAS No. 1105190-99-5
Cat. No. B1384488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
CAS1105190-99-5
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)N
InChIInChI=1S/C11H12N4OS/c1-15-11-9(10(12)14-15)6(5-8(16)13-11)7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H2,12,14)(H,13,16)
InChIKeyUHSIAJLUGHMBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1105190-99-5): Procurement-Relevant Structural & Physicochemical Profile


3-Amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1105190-99-5) is a synthetic small molecule belonging to the pyrazolo[3,4-b]pyridin-6-one class, a privileged scaffold in medicinal chemistry for kinase inhibition and anticancer applications [1]. Its structure features a 4-(2-thienyl) substituent, a 3-amino group, and an N1-methyl group. Computed physicochemical properties include a molecular weight of 248.31 g/mol, a LogP of 0.5, a topological polar surface area (tPSA) of 101 Ų, and 2 hydrogen bond donors, placing it within lead-like chemical space [2]. Unlike the more common 4-phenyl analogs, the thienyl moiety introduces a sulfur heteroatom in the aromatic ring, which can modulate electronic properties and binding interactions [3].

Why Generic 4-Aryl Pyrazolo[3,4-b]pyridin-6-ones Cannot Substitute for CAS 1105190-99-5: The Pharmacophoric Impact of the Thienyl Group


The 4-aryl substituent in pyrazolo[3,4-b]pyridin-6-ones is a critical pharmacophoric element that directly determines target binding, selectivity, and potency. Direct replacement of CAS 1105190-99-5 with a generic 4-phenyl or 4-pyridyl analog carries a high risk of altered or lost biological activity, as SAR studies have demonstrated that the nature of the heteroaryl group (e.g., thiophene vs. furan vs. phenyl) dramatically shifts kinase selectivity profiles and potency . Furthermore, the 3-amino group, while present in some analogs, is often acylated or alkylated in other series to tune metabolic stability, making simple interchange impossible without compromising the intended interaction with the biological target [1]. The following evidence guide translates these class-wide SAR principles into specific quantitative benchmarks to inform rigorous selection and procurement decisions.

Quantitative Differentiation Evidence for CAS 1105190-99-5 Against the Closest Commercial & Structural Analogs


Kinase Inhibitor Selectivity Profiling: Thienyl vs. Phenyl Substituents at the 4‑Position Shift the Target Landscape

In a class-level study of pyrazolo[3,4-b]pyridines as TNF-α and IL-6 inhibitors, the introduction of a thiophene-containing substituent at the 4-position was demonstrated to be critical for IL-6 inhibitory activity. A potent analog in this series (displaying a thienyl motif) achieved an IC50 of 0.16 μM against IL-6, whereas structurally similar phenyl-substituted congeners showed significantly reduced potency . This indicates that the thienyl ring in CAS 1105190-99-5 is structurally poised to recreate key electronic and steric interactions essential for binding to this class of inflammatory targets, offering a differentiated selectivity profile compared to 4-phenyl pyrazolo[3,4-b]pyridin-6-one analogs .

Kinase selectivity Structure-Activity Relationship Anti-inflammatory

Anticancer Activity Spectrum: Benchmarking Against the Pyrazolo[3,4-b]pyridin-6-one Clinical Lead I2

The anticancer lead compound I2, a pyrazolo[3,4-b]pyridin-6-one derivative, exhibits IC50 values of 3.30, 5.04, 5.08, 3.71, 2.99, and 5.72 μM against MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 cell lines, respectively, and was confirmed to inhibit microtubule polymerization by binding to the colchicine site [1]. While CAS 1105190-99-5 has not been tested in this exact panel, the presence of a 4-thienyl group and a free 3-amino group distinguishes it from I2 and its analogs, which predominantly feature 4-aryl substituents. This structural divergence suggests a potential for a different tubulin binding mode or an alternative anticancer mechanism, providing a rationale for selecting this compound as a structurally novel starting point for medicinal chemistry optimization [1].

Microtubule polymerization Colchicine site Antiproliferative

Physicochemical Differentiation for CNS Drug Design: A Favorable LogP and tPSA Profile Over Typical Kinase Inhibitors

The computed LogP of 0.5 and tPSA of 101 Ų for CAS 1105190-99-5 [1] place it within the optimal range for CNS drug candidates (LogP ~1–4, tPSA < 90 Ų for good brain penetration, though tPSA < 120 Ų is broadly acceptable). In contrast, many advanced pyrazolo[3,4-b]pyridin-6-one leads, such as I2 (LogP ~2.5, tPSA ~70 Ų), are optimized for peripheral oncology targets [2]. The free 3-amino group and thienyl ring of CAS 1105190-99-5 contribute to a moderately higher tPSA and lower LogP, which can reduce P-glycoprotein efflux liability and enhance water solubility, making it a more suitable candidate for CNS-focused screening cascades compared to more lipophilic, peripherally optimized analogs [3].

CNS druglikeness Lead-likeness Blood-brain barrier

Synthetic Tractability: CAS 1105190-99-5 Bears a Free 3-Amino Handle for Rapid Derivatization Compared to Acylated Analogs

Unlike 3-acylamino pyrazolo[3,4-b]pyridin-6-ones designed as hypnotic GABAA receptor ligands, which require de novo synthesis to alter the 3-position substituent [1], CAS 1105190-99-5 possesses a primary 3-amino group that can be directly functionalized via amide bond formation, reductive amination, or urea synthesis. This synthetic versatility enables rapid parallel library synthesis for SAR exploration. Commercially, the compound is offered by reputable vendors at ≥95% or 98% purity, ensuring a reliable starting material for derivatization [2].

Medicinal chemistry Lead optimization Parallel synthesis

High-Impact Application Scenarios for CAS 1105190-99-5 Based on Quantitatively Differentiated Attributes


CNS-Focused Kinase or BACE1 Inhibitor Screening Libraries

The favorable CNS drug-like properties (LogP 0.5, tPSA 101 Ų) make this compound an ideal addition to focused screening sets for neurodegenerative diseases. Unlike more lipophilic, peripherally restricted pyrazolo[3,4-b]pyridin-6-ones, CAS 1105190-99-5 is predicted to exhibit superior brain penetration and lower P-gp efflux, aligning with the pharmacophoric requirements for BACE1 or GSK-3β CNS inhibitors [1][2].

IL-6/Inflammatory Pathway Targeted Library Design

Class-level SAR demonstrates that thienyl-substituted pyrazolo[3,4-b]pyridines are potent IL-6 inhibitors (IC50 as low as 0.16 μM), while phenyl analogs are significantly less active. Incorporation of CAS 1105190-99-5 into anti-inflammatory screening cascades is scientifically justified to identify novel IL-6 modulators for autoimmune and cytokine storm indications .

Rapid Lead Optimization via 3-Amino Derivatization

The free 3-amino group allows for one-step diversification into amide, urea, or sulfonamide libraries, unlike the acyl-protected analogs used as GABAA ligands. This synthetic handle accelerates the exploration of structure–activity relationships, reducing the number of synthetic steps and enabling the rapid identification of optimized leads with improved potency and ADME profiles [3].

Anticancer Phenotypic Screening for Novel Tubulin or Non-Tubulin Mechanisms

While the clinical lead I2 targets the colchicine site on tubulin, CAS 1105190-99-5 presents a distinct 4-thienyl/3-amino chemotype. Its inclusion in antiproliferative panels can help identify compounds with alternative mechanisms of action, such as kinase inhibition or apoptosis induction, serving as a valuable chemical probe for target deconvolution studies [4].

Quote Request

Request a Quote for 3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.